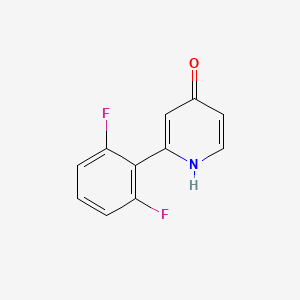

2-(2,6-Difluorophenyl)pyridin-4(1H)-one

説明

The exact mass of the compound 2-(2,6-Difluorophenyl)-4-hydroxypyridine, 95% is 207.04957017 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,6-Difluorophenyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Difluorophenyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2,6-difluorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)10-6-7(15)4-5-14-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIXDTZSNYXASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=O)C=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692520 | |

| Record name | 2-(2,6-Difluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-06-5 | |

| Record name | 2-(2,6-Difluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthetic pathway for 2-(2,6-Difluorophenyl)pyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, providing not just a methodology, but a framework for understanding and optimizing the synthesis of this and related 2-aryl-4-pyridone scaffolds.

Introduction: The Significance of the 2-Aryl-4-Pyridone Scaffold

The 4-pyridone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an aryl group at the 2-position, particularly a substituted phenyl ring like the 2,6-difluorophenyl moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. This guide will focus on a robust and widely applicable synthetic route to 2-(2,6-Difluorophenyl)pyridin-4(1H)-one, proceeding through a Claisen condensation followed by a cyclization reaction.

Strategic Overview of the Synthesis

The synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one is most effectively achieved through a two-step process. The core strategy involves the initial formation of a β-ketoester intermediate via a Claisen condensation, followed by a cyclization reaction with a suitable nitrogen source to construct the pyridin-4(1H)-one ring.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the β-Ketoester Intermediate

The first critical step is the formation of ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate. This is achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2]

Theoretical Basis: The Claisen Condensation

The Claisen condensation involves the reaction of two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base to form a β-ketoester.[2] The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, removes an α-proton from one of the ester molecules to form a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

-

Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide leaving group to yield the β-ketoester.

In the synthesis of ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a mixed Claisen condensation is employed, utilizing 2,6-difluorophenylacetic acid (which is first converted to its ethyl ester in situ or in a prior step) and diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

This protocol outlines a representative procedure for the synthesis of the β-ketoester intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Difluorophenylacetic acid | 172.13 | 10.0 g | 0.058 |

| Diethyl oxalate | 146.14 | 9.4 mL | 0.064 |

| Sodium ethoxide | 68.05 | 4.35 g | 0.064 |

| Ethanol, absolute | 46.07 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Hydrochloric acid, 1M | 36.46 | As needed | - |

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of 2,6-difluorophenylacetic acid and diethyl oxalate in absolute ethanol is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted diethyl oxalate.

-

The aqueous layer is then acidified with 1M hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude β-ketoester.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Cyclization to Form the Pyridin-4(1H)-one Ring

With the β-ketoester in hand, the next step is the construction of the pyridin-4(1H)-one ring. This is typically achieved through a cyclocondensation reaction with a nitrogen source, most commonly ammonia or an ammonia equivalent like ammonium acetate.[3]

Theoretical Basis: Heterocyclic Ring Formation

The formation of the 4-pyridone ring from a β-ketoester and ammonia involves a series of condensation and cyclization steps. The general mechanism is as follows:

-

Enamine Formation: The ammonia reacts with the ketone carbonyl of the β-ketoester to form an enamine intermediate.

-

Intramolecular Cyclization: The amino group of the enamine then attacks the ester carbonyl in an intramolecular fashion.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the final 4-pyridone ring.

The use of ammonium acetate is often preferred as it provides a source of ammonia in a less volatile form and the acetate can act as a mild catalyst.

Experimental Protocol: Synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one

This protocol details a representative procedure for the cyclization step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | 228.19 | 10.0 g | 0.044 |

| Ammonium acetate | 77.08 | 10.2 g | 0.132 |

| Glacial acetic acid | 60.05 | 50 mL | - |

Procedure:

-

A mixture of ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate and ammonium acetate in glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux for 4-6 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, which may cause the product to precipitate.

-

The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed thoroughly with water to remove any remaining acetic acid and ammonium salts.

-

The crude product is then dried under vacuum. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed to obtain the pure 2-(2,6-difluorophenyl)pyridin-4(1H)-one.

Caption: Detailed experimental workflow for the synthesis.

Characterization and Data

The final product, 2-(2,6-Difluorophenyl)pyridin-4(1H)-one, should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Data:

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |

| Purity (HPLC) | >95% |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete enolate formation. | Ensure anhydrous conditions and use a sufficiently strong base. |

| Transesterification. | Use an alkoxide base with the same alkyl group as the ester. | |

| Low yield in Step 2 | Incomplete cyclization. | Increase reaction time or temperature. |

| Side reactions. | Ensure the starting β-ketoester is pure. | |

| Product Contamination | Incomplete removal of starting materials or reagents. | Optimize purification steps (washing, recrystallization). |

Conclusion

The synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one via a Claisen condensation followed by a cyclization reaction is a reliable and scalable method. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and adapt this methodology for the synthesis of other 2-aryl-4-pyridone derivatives, which are valuable building blocks in the development of new therapeutic agents.

References

- Asymmetric synthesis of 2-alkyl(aryl)-2,3-dihydro-4-pyridones by addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts.

- 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC.

- Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones.

- 2,6-Difluorophenylacetic acid 97 85068-28-6. Sigma-Aldrich.

- ethyl 3-(2,6-difluorophenyl)

- Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- Claisen Condensation and Dieckmann Condens

-

2,6-Difluorophenylacetic acid. PubChem. [Link]

Sources

- 1. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one

An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 2-(2,6-difluorophenyl)pyridin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep analysis of the expected spectral features based on the molecule's unique structure. We will delve into the causality behind the anticipated signals in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, providing them with the foundational knowledge to identify, characterize, and ensure the purity of this and structurally related compounds.

Introduction and Molecular Structure

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. 2-(2,6-Difluorophenyl)pyridin-4(1H)-one combines a difluoro-substituted aromatic ring with a pyridinone heterocycle, a scaffold prevalent in many biologically active molecules. The presence of the highly electronegative fluorine atoms and the tautomeric nature of the pyridin-4(1H)-one ring introduce distinct spectroscopic signatures that require careful analysis.[1]

A thorough characterization using a suite of orthogonal spectroscopic techniques is non-negotiable for confirming the identity, purity, and stability of the synthesized compound. This guide provides a predictive analysis of the data expected from each technique, grounded in fundamental principles and data from analogous structures.

Caption: Molecular structure of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Pyridinone Ring Protons: The pyridinone core contains two vinyl protons (H-3 and H-5). These will appear as two distinct doublets due to coupling with each other. The proton at the C5 position is expected to be slightly downfield compared to the C3 proton due to the influence of the adjacent nitrogen.

-

Difluorophenyl Ring Protons: The 2,6-difluorophenyl group has a plane of symmetry. The two meta-protons (H-3' and H-5') are chemically equivalent, as are the ortho-fluorines. The para-proton (H-4') is unique. We predict a triplet for the para-proton (coupling to two meta-protons) and a doublet of doublets or multiplet for the meta-protons (coupling to the para-proton and the ortho-fluorine atoms).

-

N-H Proton: The amide proton on the nitrogen will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the presence of fluorine, carbon-fluorine couplings (J-coupling) will be observed, which can complicate the spectrum but also provide invaluable structural information.[2]

-

Pyridinone Ring Carbons: Five distinct signals are expected. The carbonyl carbon (C-4) will be the most downfield signal, typically in the range of 170-180 ppm. The C-2 and C-6 carbons will also be significantly downfield due to their attachment to electronegative atoms (N and the phenyl group).

-

Difluorophenyl Ring Carbons: Four signals are expected due to symmetry.

-

C-F Carbons (C-2' and C-6'): These carbons will appear as a doublet with a very large one-bond coupling constant (¹JCF, typically 240-260 Hz).[2]

-

C-H Carbons (C-3', C-4', C-5'): These will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in triplets or doublet of doublets.

-

Quaternary Carbon (C-1'): This carbon, attached to the pyridinone ring, will appear as a triplet due to coupling with the two ortho-fluorine atoms (²JCF).

-

¹⁹F NMR Spectroscopy Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[3]

-

Chemical Shift: The two fluorine atoms are chemically equivalent and will give rise to a single signal. The chemical shift for aryl fluorides typically falls within the range of -100 to -140 ppm relative to CFCl₃.[4][5]

-

Coupling: This signal will be split by the adjacent meta-protons (H-3' and H-5'), likely appearing as a triplet. Long-range couplings may introduce further complexity.

Predicted NMR Data Summary

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |

| ¹H NMR | N-H | 10.0 - 13.0 | br s |

| H-4' (para) | 7.3 - 7.6 | t, J ≈ 8-9 Hz | |

| H-3', H-5' (meta) | 7.0 - 7.2 | m | |

| H-5 | 7.5 - 7.8 | d, J ≈ 7-8 Hz | |

| H-3 | 6.3 - 6.6 | d, J ≈ 7-8 Hz | |

| ¹³C NMR | C-4 (C=O) | 175 - 180 | t (small ³JCF) |

| C-2', C-6' (C-F) | 160 - 165 | d, ¹JCF ≈ 250 Hz | |

| C-2 | 150 - 155 | t (small ³JCF) | |

| C-6 | 140 - 145 | s | |

| C-4' | 130 - 135 | t, ³JCF ≈ 10 Hz | |

| C-1' | 115 - 120 | t, ²JCF ≈ 20-25 Hz | |

| C-3', C-5' | 110 - 115 | d, ²JCF ≈ 20 Hz | |

| C-3, C-5 | 105 - 120 | s | |

| ¹⁹F NMR | F-2', F-6' | -110 to -130 | t, ³JFH ≈ 8 Hz |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[7]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment of carbons coupled to fluorine, a ¹³C spectrum without ¹⁹F decoupling may also be beneficial.[2]

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

For complete structural confirmation, 2D NMR experiments such as COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) should be performed.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺. The calculated exact mass for C₁₁H₇F₂NO is 207.0495. Therefore, the [M+H]⁺ ion should be observed at m/z 208.0573.

-

Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), characteristic fragmentation can occur. Key fragmentations would include the loss of carbon monoxide (CO) from the pyridinone ring and cleavage of the C-C bond connecting the two rings.

Caption: Predicted ESI-MS fragmentation pathway for 2-(2,6-Difluorophenyl)pyridin-4(1H)-one.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Obtain a full scan spectrum to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 208.06) for fragmentation and acquire the product ion spectrum to confirm the predicted fragmentation pattern.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyridinone ring, likely involved in intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group stretch is predicted around 1650-1680 cm⁻¹. This is a key diagnostic peak for the pyridin-4(1H)-one structure.[8]

-

Aromatic Stretches: Medium to strong bands between 1450-1600 cm⁻¹ will correspond to C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.[9]

-

C-F Stretch: One or more very strong absorption bands between 1100-1300 cm⁻¹ will be present, which are characteristic of the C-F bond in fluoroaromatic compounds.

Predicted IR Data Summary

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

The conjugated system spanning both the phenyl and pyridinone rings is expected to give rise to strong π→π* transitions. These are typically observed in the range of 250-300 nm.[10]

-

A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may be observed as a shoulder at a longer wavelength (>300 nm).[11] The exact position and intensity of these bands are sensitive to the solvent used.[12]

Experimental Protocol: IR and UV-Vis

-

IR (ATR): Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum.

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Integrated Spectroscopic Workflow

For unequivocal structure confirmation, a logical workflow integrating these techniques is crucial. The process begins with mass spectrometry to confirm the molecular formula, followed by detailed NMR analysis for constitutional isomer determination, and finally, IR and UV-Vis to confirm the presence of key functional groups and the electronic system.

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic analysis of 2-(2,6-difluorophenyl)pyridin-4(1H)-one is a multi-faceted process that relies on the synergistic application of several analytical techniques. The distinct features predicted in this guide—the complex spin systems in ¹H NMR, the large C-F coupling constants in ¹³C NMR, the characteristic chemical shift in ¹⁹F NMR, the molecular ion peak in mass spectrometry, and the key vibrational bands in IR—provide a robust analytical fingerprint. This comprehensive approach ensures not only the confirmation of the molecule's identity but also serves as a benchmark for quality control and further studies in its application.

References

- Vertex AI Search. (n.d.). 19F NMR Reference Standards.

- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.

- The Royal Society of Chemistry. (2017). Supporting Information for C-F Activation of 2-(2,4-difluorophenyl)pyridine.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Organofluorine.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.

- ChemicalBook. (n.d.). 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum.

- Thieme. (n.d.). 13C NMR Spectroscopy.

- Gendron, T., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC.

- NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook.

- Kadir, M. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry.

- ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- ResearchGate. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Information for 2, 6-substituted pyridine derivative-containing conjugated polymers: Synthesis, photoluminescence and ion-sensing properties.

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. ikm.org.my [ikm.org.my]

- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

Analytical Characterization of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one: A Self-Validating Framework for NMR and Mass Spectrometry

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(2,6-Difluorophenyl)pyridin-4(1H)-one (CAS: 1261971-06-5)

Executive Summary & The Tautomerism Challenge

In the development of advanced kinase inhibitors and endonuclease targeting therapeutics, fluorinated N-heterocycles serve as privileged scaffolds. However, the analytical characterization of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one frequently derails downstream development due to a fundamental structural plasticity: keto-enol tautomerism.

The compound exists in a dynamic equilibrium between its enol form (pyridin-4-ol) and its more stable keto form (pyridin-4(1H)-one)[1]. In my experience as an Application Scientist, mischaracterization occurs when analysts fail to control this equilibrium during analysis. In non-polar solvents, the rapid interconversion leads to severe chemical exchange broadening, obscuring critical structural data[2].

This whitepaper establishes a rigorous, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously characterize this molecule.

High-Resolution Mass Spectrometry (HRMS-ESI)

Electrospray ionization (ESI) of pyridones is notorious for complex in-source fragmentation. However, rather than viewing this as an artifact, we can exploit it as a diagnostic tool. Pyridone carboxamides and their derivatives undergo specific fragmentation pathways that serve as an unambiguous fingerprint for the structural core[3].

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol to prevent tautomeric clustering. Dilute to a working concentration of 1 µg/mL in H₂O/MeOH (50:50) containing 0.1% Formic Acid.

-

Chromatography: Utilize a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm) with a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes. A steep gradient minimizes on-column tautomeric separation.

-

Ionization Parameters: ESI positive mode (+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C to ensure complete droplet evaporation without inducing thermal degradation.

-

Acquisition (QTOF): Target the protonated precursor

at m/z 208.057. Ramp the collision energy (CE) from 15 eV to 35 eV to deliberately induce neutral losses.

Mechanistic Causality of Fragmentation

The expulsion of carbon monoxide (CO) is a diagnostic ring-contraction pathway inherent to the 4-pyridone core. By ramping the collision energy, we intentionally induce this neutral loss to validate the presence of the C=O moiety. Concurrently, the highly stable 2,6-difluorophenyl ring resists total disintegration but readily loses a neutral hydrogen fluoride (HF) molecule due to the ortho-proximity of the fluorine atoms to the inter-ring C-C bond.

ESI-MS/MS fragmentation pathways of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one.

Quantitative MS Data Summary

| Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Loss (Da) | Neutral Loss | Mechanistic Rationale |

| 208.057 | 180.062 | 28.00 | CO | Ring contraction typical of 4-pyridones[3]. |

| 208.057 | 188.051 | 20.00 | HF | Cleavage of C-F bond, driven by aromatic stability. |

| 180.062 | 153.051 | 27.01 | HCN | Pyridine ring opening post-decarbonylation. |

Multinuclear NMR Spectroscopy: A Self-Validating System

The true test of analytical expertise lies in NMR solvent selection. Novice analysts often default to CDCl₃, resulting in broad, uninterpretable humps due to tautomeric exchange[2]. By deliberately selecting DMSO-d₆, we exploit strong solvent-solute hydrogen bonding to effectively "lock" the molecule into the pyridin-4(1H)-one tautomer, yielding razor-sharp resonances.

Step-by-Step NMR Protocol

-

Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

-

¹H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 s. Look for the diagnostic broad singlet >11.0 ppm, confirming the N-H proton of the keto tautomer.

-

¹³C NMR (100 MHz): Acquire 1024 scans. The critical region is 110–165 ppm. The carbon atoms of the difluorophenyl ring will exhibit massive primary and secondary

couplings. -

¹⁹F NMR (376 MHz): Acquire 64 scans. A single sharp resonance confirms the symmetrical magnetic environment of the two fluorine atoms.

Causality of Shifts and Couplings

The analytical protocol is designed as a self-validating system . You do not need exhaustive 2D NMR if you understand the through-bond physics of the ¹³C-¹⁹F couplings:

-

C-2' and C-6' (C-F carbons): Appear as a doublet of doublets (dd) at ~160.2 ppm. The primary one-bond coupling (

) is massive (~250 Hz), while the three-bond coupling to the meta-fluorine ( -

C-4' (para carbon): Appears as a perfect triplet (

~ 10 Hz) at ~131.5 ppm. This triplet mathematically proves that the carbon is equidistant from two identical fluorine atoms, self-validating the 2,6-substitution pattern.

Self-validating NMR workflow for structural confirmation and tautomeric control.

Quantitative NMR Data Summary (DMSO-d₆, 298 K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Structural Assignment |

| ¹H | 11.45 | br s | - | N-H (Confirms 1H-one tautomer) |

| ¹H | 7.82 | d | 7.2 | Pyridine H-6 |

| ¹H | 7.48 | tt | 8.4, 6.2 | Phenyl H-4' |

| ¹H | 7.22 | t | 8.0 | Phenyl H-3', H-5' |

| ¹³C | 177.5 | s | - | C=O (C-4 carbonyl) |

| ¹³C | 160.2 | dd | 250.5, 7.0 | Phenyl C-2', C-6' (C-F) |

| ¹³C | 142.3 | s | - | Pyridine C-2 |

| ¹³C | 131.5 | t | 10.2 | Phenyl C-4' |

| ¹³C | 115.0 | t | 18.5 | Phenyl C-1' |

| ¹⁹F | -114.5 | s | - | F-2', F-6' (Symmetric) |

Conclusion

The successful characterization of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one requires moving beyond rote analytical procedures. By understanding the causality behind tautomeric exchange, analysts can manipulate solvent conditions (using DMSO-d₆) to lock the molecular structure, thereby revealing a highly diagnostic, self-validating matrix of ¹³C-¹⁹F J-couplings. Coupled with targeted collision-induced dissociation in HRMS to verify the pyridone core via CO loss, this workflow guarantees absolute structural certainty for downstream drug development applications.

References

-

MDPI. "The Biochemical Pathways of Nicotinamide-Derived Pyridones." Metabolites, 2021. URL:[Link]

Sources

crystal structure of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one

An In-Depth Technical Guide to the Crystal Structure of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one: A Roadmap to Elucidation

Abstract

This technical guide addresses the structural characterization of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one, a heterocyclic compound of significant interest to medicinal chemistry. Pyridinone scaffolds are recognized as "privileged structures" in drug discovery, known for their versatile biological activities.[1][2] Despite its potential, a definitive experimental crystal structure for this specific molecule is not publicly available in crystallographic databases as of the last update of this guide. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It outlines the necessary steps to determine, analyze, and understand the three-dimensional architecture of this compound. We will detail a plausible synthetic route, the complete workflow for single-crystal X-ray diffraction, and a complementary computational approach for crystal structure prediction. The guide aims to provide both the theoretical foundation and practical protocols necessary to bridge this critical knowledge gap, ultimately enabling structure-based drug design and development.

The Imperative for Structural Elucidation

The pyridin-4(1H)-one moiety is a cornerstone in the development of novel therapeutics, contributing to a range of activities from antiviral to anticancer agents.[3] The substitution with a 2,6-difluorophenyl ring introduces specific steric and electronic properties that can significantly influence molecular conformation, intermolecular interactions, and, consequently, biological activity. An exact knowledge of the three-dimensional atomic arrangement is paramount for:

-

Understanding Structure-Activity Relationships (SAR): A definitive crystal structure provides the precise geometry, including bond lengths, bond angles, and torsion angles, which is essential for understanding how the molecule interacts with biological targets.

-

Facilitating Structure-Based Drug Design: A high-resolution crystal structure is the foundation for computational modeling, virtual screening, and the rational design of more potent and selective analogs.

-

Controlling Physicochemical Properties: Polymorphism, solubility, and stability are all governed by the crystal packing and intermolecular forces. Understanding these aspects is critical for formulation and drug delivery.[2]

Given the absence of an experimental structure, this guide provides the blueprint for its determination.

Proposed Synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one

To obtain a sample suitable for crystallization, a reliable synthetic route is required. The Kröhnke pyridine synthesis is a robust and versatile method for constructing highly functionalized pyridines and is a suitable choice here.[4][5] The general strategy involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, followed by cyclization with a nitrogen source.

An alternative and equally powerful strategy is the Suzuki-Miyaura cross-coupling, which excels at forming C-C bonds between aryl groups.[6][7] This would typically involve coupling a suitable pyridine precursor with a 2,6-difluorophenylboronic acid derivative.[8][9][10]

For this guide, we will detail a potential Kröhnke-type synthesis.

Synthetic Pathway: A Kröhnke-Type Approach

The proposed synthesis involves a multi-step process culminating in the target pyridinone.

Caption: Proposed Kröhnke-type synthesis of the target compound.

Experimental Protocol

Materials: 2-Acetylpyridine, Iodine, Pyridine, 1-(2,6-Difluorophenyl)ethan-1-one, Dimethylformamide dimethyl acetal (DMF-DMA), Ammonium Acetate, Glacial Acetic Acid, appropriate solvents (e.g., Ethanol, Dichloromethane).

Step 1: Synthesis of 1-(2-Oxoethyl)pyridinium iodide

-

Dissolve 2-acetylpyridine in pyridine.

-

Add iodine portion-wise while stirring at room temperature.

-

Continue stirring for 12-24 hours until the reaction is complete (monitor by TLC).

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pyridinium salt.

Step 2: Synthesis of (E)-3-(Dimethylamino)-1-(2,6-difluorophenyl)prop-2-en-1-one

-

To a solution of 1-(2,6-difluorophenyl)ethan-1-one, add DMF-DMA.

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the enaminone, which may be used directly in the next step.

Step 3: Synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one

-

Dissolve the pyridinium salt from Step 1 and the enaminone from Step 2 in glacial acetic acid.

-

Add ammonium acetate to the mixture.

-

Heat the reaction at reflux for 6-12 hours.

-

Cool the mixture to room temperature and pour it into ice water.

-

Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-(2,6-Difluorophenyl)pyridin-4(1H)-one.

A Guide to Single-Crystal X-ray Diffraction (SCXRD)

With a pure sample synthesized, the next critical phase is to grow high-quality single crystals and perform X-ray diffraction analysis.[11] This technique provides unambiguous information about the three-dimensional structure of molecules in the solid state.[12]

Single-Crystal Growth

The goal is to produce a single, defect-free crystal of appropriate size (typically 0.1-0.5 mm in each dimension). This is often the most challenging step.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to allow crystals to form.

| Technique | Advantages | Disadvantages |

| Slow Evaporation | Simple setup. | Can lead to rapid crashing out of solution; solvent choice is critical. |

| Vapor Diffusion | High degree of control; excellent for small quantities. | Requires careful selection of solvent/anti-solvent pair. |

| Slow Cooling | Good for compounds with temperature-dependent solubility. | Requires a programmable cooling bath for best results. |

SCXRD Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key stages.[13]

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[14]

-

Unit Cell Determination & Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: A least-squares refinement process is used to optimize the atomic coordinates, thermal parameters, and occupancies to best fit the experimental diffraction data. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.

-

Validation: The final structure is validated using software like CHECKCIF to ensure it is chemically and crystallographically sound.

Computational Chemistry: A Predictive and Complementary Tool

In the absence of experimental data, and as a guide for experimental work, computational crystal structure prediction (CSP) can provide invaluable insights into the likely crystal packing and molecular conformations.[15][16]

CSP Workflow

Modern CSP methods combine quantum mechanical calculations with sophisticated search algorithms to explore the potential energy landscape of the crystal.[17][18][19]

Caption: A typical workflow for computational crystal structure prediction.

Predicted Structural Features

Based on related structures, a computational analysis would likely investigate:

-

Tautomerism: The equilibrium between the pyridin-4(1H)-one and 4-hydroxypyridine forms. The pyridinone tautomer is expected to be significantly more stable.[1]

-

Intermolecular Interactions: The model would predict the formation of strong N-H···O hydrogen bonds, likely leading to centrosymmetric dimers or catemeric chains. Weaker interactions, such as C-H···F and π-π stacking between the aromatic rings, would also be critical in defining the three-dimensional packing.

-

Molecular Conformation: A key parameter is the dihedral angle between the plane of the pyridinone ring and the 2,6-difluorophenyl ring. Steric hindrance from the ortho-fluorine atoms will likely cause a significant twist, preventing coplanarity.

Conclusion: Paving the Way for Future Discovery

The remains an important, yet undetermined, piece of chemical information. This guide has provided a comprehensive, actionable framework for researchers to pursue its elucidation. By combining robust chemical synthesis with the precision of single-crystal X-ray diffraction and the predictive power of computational chemistry, the definitive three-dimensional structure of this promising molecule can be determined. This foundational knowledge will be instrumental in unlocking its full potential and accelerating the design of next-generation therapeutics based on the privileged pyridinone scaffold.

References

- Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225-243.

-

Organic-Chemistry.org. (n.d.). Kröhnke Synthesis of Pyridine. Retrieved from [Link]

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- Tu, S., Jiang, B., Zhang, J., Jia, R., & Zhang, Y. (2009). Diversity-Oriented Synthesis of Kröhnke Pyridines.

- Guchhait, S. K., & Kashyap, M. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic & Biomolecular Chemistry, 21(22), 4683-4687.

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

-

FZU-CAS. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

-

Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian journal of chemistry, 101(10), 765–772.

-

Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

- Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.

- Wang, Y., Li, Y., Zhao, Y., & Zhang, J. (2024). Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy.

-

Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

- Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications.

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

-

University of New Mexico. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

- Lawrence Berkeley National Laboratory. (2024, September 12). From Molecules to Crystals: Machine Learning Predicts Structures with Quantum Accuracy.

- Lonie, D. C., & Zurek, E. (2012). Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine. Crystals, 2(1), 1-21.

- Wang, Z., Chen, J., & Wang, C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863585.

- Al-Ostath, A., & Al-Majid, A. M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Molecules, 28(14), 5347.

- Zhang, Y., & Pike, R. N. (2021). Pyridones in drug discovery: Recent advances. Journal of Medicinal Chemistry, 64(15), 10839-10859.

- U.S. Patent No. 4,071,521. (1978). Process for making 2,6-difluoro pyridine.

- Li, L., Wang, S., & Cui, J. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one. International Research Journal of Pure and Applied Chemistry, 11(4), 1-7.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Chout, P. V. (2017). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. HETEROCYCLES, 95(1), 587-594.

- Chen, C. H. (1977). AN IMPROVED SYNTHESIS OF 2,6-DIPHENYL-4E-THIOPYRAN-4-ONE. HETEROCYCLES, 7(1), 231-236.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray single-crystal diffraction | FZU [fzu.cz]

- 13. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 14. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.com]

- 15. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 16. Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. arxiv.org [arxiv.org]

- 19. From Molecules to Crystals: Machine Learning Predicts Structures with Quantum Accuracy – Materials Sciences Division [materialssciences.lbl.gov]

discovery and history of pyridinone compounds

The Pyridinone Scaffold: A Technical Odyssey from Dye Chemistry to Epigenetic Modulation

Executive Summary

The pyridinone scaffold (specifically 2-pyridinone and 4-pyridinone) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically dismissed as mere tautomeric curiosities of pyridine chemistry, these compounds have evolved into cornerstones of modern pharmacotherapy. This guide analyzes the structural versatility that allows pyridinones to act as antifungals, antifibrotics, and epigenetic modulators, providing a rigorous technical roadmap for researchers in drug discovery.

Part 1: The Chameleon Core – Structural Fundamentals

The utility of the pyridinone ring stems from its electronic duality. Unlike the permanently aromatic pyridine, pyridinone exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.

Tautomeric Control

In the gas phase and non-polar solvents, the 2-hydroxypyridine (lactim) form is often favored. However, in aqueous biological media and the solid state, the 2-pyridinone (lactam) form predominates due to a significant dipolar contribution and strong intermolecular hydrogen bonding (dimerization).

-

Drug Design Implication: The lactam form presents a specific hydrogen bond donor-acceptor motif (N-H donor, C=O acceptor) that mimics the peptide bond, allowing it to serve as a bioisostere for amides and interact with protein backbones.

Figure 1: The lactam-lactim tautomerism dictates the pharmacophore. In biological systems, the lactam form (blue) predominates, offering distinct H-bond vectors.

Part 2: The Waves of Discovery

The history of pyridinone drug development occurs in distinct "waves," each exploiting a different chemical property of the ring.

Wave 1: Chelation & Antimicrobials (1970s)

-

Ciclopirox (1974): Developed by Hoechst AG. It utilizes the N-hydroxy-2-pyridinone motif.

Wave 2: The Antifibrotic Breakthrough (1990s-2000s)

-

Pirfenidone: Originally synthesized in 1974, its antifibrotic potential was discovered later. It is a simple N-phenyl-2-pyridinone.

Wave 3: Epigenetics & Antivirals (2010s-Present)

-

HIV NNRTIs: 4-substituted pyridinones bind to the allosteric pocket of Reverse Transcriptase.

-

EZH2 Inhibitors (e.g., Tazemetostat): The pyridinone ring serves as a scaffold to orient substituents into the lysine-binding channel of the EZH2 methyltransferase, treating epithelioid sarcoma.

Figure 2: Chronological evolution of the pyridinone scaffold from basic chemical synthesis to complex epigenetic therapy.

Part 3: Synthetic Architecture & Protocols[3][9]

To utilize this scaffold, one must master its construction. We present two primary methodologies: the classic condensation and the modern metal-catalyzed arylation.

Method A: The Classic Guareschi-Thorpe Condensation

-

Application: Generating the pyridinone core from acyclic precursors.

-

Chemistry: Condensation of cyanoacetamide with 1,3-diketones.[7][8]

-

Limitation: often yields 3-cyano derivatives requiring decyanation; harsh conditions.

Method B: Modern Copper-Catalyzed N-Arylation (Ullmann-Goldberg Type)

-

Application: Synthesis of N-substituted pyridinones (e.g., Pirfenidone).[6][9]

-

Chemistry: Coupling a pre-formed 2-pyridinone with an aryl halide using a Copper(I) catalyst and a diamine ligand. This is the industry standard for process chemistry due to high yields and scalability.

Detailed Protocol: One-Pot Synthesis of Pirfenidone

Target: 5-methyl-1-phenylpyridin-2(1H)-one.[6][9][10][11] Reference: Adapted from US Patent 10,472,325 and process chemistry literature.

Reagents:

-

5-methyl-2(1H)-pyridinone (1.0 eq)

-

Chlorobenzene (Solvent & Reagent, excess or 1.2-2.0 eq if using co-solvent)

-

Potassium Carbonate (

, 2.0 eq) - Base -

Copper(I) Iodide (CuI, 0.05 eq) - Catalyst

-

N,N'-Dimethylethylenediamine (DMEDA, 0.1 eq) - Ligand

Step-by-Step Workflow:

-

Charging: In a pressure reactor (autoclave) or heavy-walled sealed tube, suspend 5-methyl-2(1H)-pyridinone (20 g, 183 mmol) and

(50.6 g, 366 mmol) in Chlorobenzene (100 mL). -

Catalyst Addition: Add CuI (1.74 g, 9.1 mmol) and DMEDA (1.61 g, 18.3 mmol). Note: The ligand is crucial for stabilizing the Cu species and lowering the activation energy.

-

Reaction: Purge the vessel with Nitrogen (

) to remove oxygen (prevents catalyst oxidation). Seal and heat to 130°C - 140°C with vigorous magnetic stirring. Maintain for 16–20 hours. -

Work-up: Cool to room temperature. Dilute with Dichloromethane (DCM) or Ethyl Acetate. Filter off the inorganic salts (

, KCl/KI). -

Purification: Wash the organic filtrate with 1M HCl (to remove unreacted pyridine/ligand) and brine. Dry over

. Concentrate under reduced pressure. -

Crystallization: Recrystallize the crude solid from a Toluene/Heptane mixture to yield Pirfenidone as white/off-white crystals.

-

Validation: Melting Point: 109-111°C. Mass Spec (ESI):

.

Figure 3: Optimized synthetic workflow for N-aryl pyridinones via Copper-catalyzed coupling.

Part 4: Structure-Activity Relationship (SAR) Data

The biological activity of the pyridinone core is highly sensitive to substitution patterns. The table below summarizes the SAR "sweet spots" for different therapeutic classes.

| Therapeutic Class | Core Scaffold | Key Substitution Point | Mechanism Requirement | Representative Drug |

| Antifungal | 2-Pyridinone | N-Hydroxy (N-OH) | Chelation: Requires N-OH and C=O to form a 5-membered chelate ring with | Ciclopirox |

| Antifibrotic | 2-Pyridinone | N-Aryl (N-Ph) | Hydrophobicity: N-phenyl group is essential for blocking TGF- | Pirfenidone |

| Iron Chelator | 4-Pyridinone | 3-Hydroxy | Chelation: 3-OH and 4-C=O form the binding site. N-alkyl groups modulate solubility/toxicity. | Deferiprone |

| Antiviral (HIV) | 2-Pyridinone | C4-O-Alkyl/Aryl | Allosteric Fit: Bulky hydrophobic groups at C4 fit the NNRTI binding pocket; H-bond donor at N1 interacts with Lys101. | Experimental NNRTIs |

References

-

Anderson, T. (1849). On the constitution of the volatile bases of bone-oil. Transactions of the Royal Society of Edinburgh. Link

-

Lohaus, G., & Dittmar, W. (1974). Antifungal agents: Ciclopirox and related hydroxypyridones.[12] Hoechst AG Patent.

-

Margolin, S. B. (1990).[9] Method for treatment of fibrosis with pyridone derivatives. US Patent 4,962,119. Link

-

Gadekar, S. M. (1974).[9] Synthesis of 5-methyl-1-phenyl-2(1H)-pyridinone. US Patent 3,839,346. Link

-

Scrimin, A., & Tecilla, P. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Link

-

Liu, Z., et al. (2009).[9] New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Link

-

Falb, E., et al. (2019). Process for the synthesis of Pirfenidone. US Patent 10,472,325. Link

Sources

- 1. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pirfenidone: an anti-fibrotic and cytoprotective agent as therapy for progressive kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 4. Total synthesis of pirfenidone - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Pyridone - wikidoc [wikidoc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. a2bchem.com [a2bchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Pyridine Derivatives: Strategic Integration in Medicinal Chemistry

[1][2]

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] Beyond simple bioisosterism, fluorinated pyridines offer a predictable toolkit for modulating basicity (

The Physicochemical Imperative

The pyridine ring is ubiquitous in FDA-approved drugs, yet its inherent basicity and susceptibility to oxidation often present liabilities. Fluorine substitution addresses these challenges through high electronegativity and the "fluorine effect."

Basicity Modulation ( )

The introduction of fluorine drastically alters the basicity of the pyridine nitrogen. This is not merely an electronic effect but a tool for tuning solubility and permeability.[3]

-

2-Fluoropyridine: The inductive effect is strongest at the ortho position, rendering the nitrogen non-basic. This is critical when a neutral H-bond acceptor is required rather than a cationic center.

-

3-Fluoropyridine: The effect is attenuated, preserving some basicity, which is useful for maintaining solubility in acidic media.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | Electronic Character | ||

| Pyridine | 5.23 | 0.65 | Basic, e- deficient | |

| 2-Fluoropyridine | -0.44 | 1.12 | Non-basic, highly e- deficient | |

| 3-Fluoropyridine | 2.97 | 1.15 | Weakly basic | |

| 2-Chloropyridine | 0.72 | 1.45 | Weakly basic |

Data Sources: PubChem [1], ChemicalBook [2].

Metabolic Shielding

The C–F bond (approx. 116 kcal/mol) is metabolically inert. In pyridine systems, Cytochrome P450 enzymes typically attack the electron-deficient ring at the C2 or C6 position (forming 2-pyridones) or the nitrogen (forming N-oxides).

-

Strategy: Placing a fluorine at C2 prevents 2-pyridone formation.

-

Strategy: Placing a fluorine at C3/C5 blocks electrophilic metabolic attack at the most electron-rich carbons of the ring.

Synthetic Architectures

Synthesizing fluorinated pyridines requires a divergence from standard aromatic chemistry. The electron-deficient nature of pyridine makes electrophilic fluorination (e.g., using

The Paradox

In alkyl halides, iodine is the best leaving group. In Nucleophilic Aromatic Substitution (

-

Mechanism: The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate.

-

Utility: 2-Fluoropyridines are rarely final products; they are activated intermediates used to install ethers, amines, or thiols via

.

Visualization: Synthetic Decision Matrix

Figure 1: Strategic decision tree for synthesizing or utilizing fluoropyridine motifs. Note the divergence between using F as a retained substituent vs. a leaving group.

Case Studies in Drug Design

Lemborexant (Dayvigo)

-

Target: Dual Orexin Receptor Antagonist (DORA).

-

Structural Motif: 3-fluoropyridine (specifically 5-fluoro-2-pyrimidinyl... linked system).

-

Role of Fluorine: The fluorine atom at the 5-position of the pyridine ring (often referred to as the 3-position relative to the nitrogen if numbered differently) is crucial for metabolic stability.[4] It blocks the primary site of oxidative metabolism, extending the drug's half-life suitable for insomnia treatment [3].

Alpelisib (Piqray)

-

Target: PI3K

inhibitor. -

Structural Motif: Pyridine with a trifluoro-methyl/alkyl group.[5]

-

Role of Fluorine: The fluorinated moiety increases lipophilicity to penetrate the cell membrane while reducing the basicity of the pyridine nitrogen, preventing protonation at physiological pH which could hinder binding in the hydrophobic pocket [3].

Experimental Protocols

Protocol A: Synthesis of 2-Fluoropyridines via Halex Reaction

This is the standard industrial method for converting chloropyridines to fluoropyridines.

Objective: Convert 2-chloropyridine-3-carboxylic acid to 2-fluoropyridine-3-carboxylic acid.

-

Reagents:

-

Substrate: 2-chloropyridine derivative (1.0 equiv).

-

Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.5 equiv).

-

Catalyst: Tetraphenylphosphonium bromide (

) (0.05 equiv) or 18-crown-6. -

Solvent: Sulfolane or DMSO (Anhydrous).

-

-

Procedure:

-

Drying: Flame-dry a 3-neck round bottom flask under

. -

Mixing: Add KF and the catalyst. Add solvent and stir at 100°C for 30 mins to ensure dissolution/activation.

-

Addition: Add the 2-chloropyridine substrate.

-

Reaction: Heat to 140–160°C for 4–12 hours. Monitor by HPLC (F-product usually elutes faster).

-

Workup: Cool to RT. Dilute with water (Sulfolane is water-soluble). Extract with

or DCM. -

Purification: Distillation is preferred for simple fluoropyridines due to volatility.

-

-

Critical Note: The reaction requires strictly anhydrous conditions. Water "poisons" the naked fluoride ion, drastically reducing nucleophilicity.

Protocol B: Functionalization of 2-Fluoropyridine

Demonstrating the utility of 2-F-pyridine as a super-electrophile.

Objective: Synthesis of 2-Morpholinopyridine [4].

-

Reagents:

-

Procedure:

-

Dissolve 2-fluoropyridine in DMSO (0.5 M).

-

Add morpholine and base.

-

Heat to 80–100°C for 2 hours. (Note: 2-Chloropyridine would require >140°C or Pd-catalysis).

-

Self-Validation: The reaction is complete when the starting material peak (LCMS) disappears. 2-F-pyridine is significantly more reactive than 2-Cl-pyridine.[2]

-

Workup: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate.

-

Visualization: Metabolic Stability Workflow

Figure 2: Mechanism of metabolic stabilization. Fluorine provides steric and electronic shielding against CYP450-mediated oxidation.

References

-

National Center for Biotechnology Information. (2025).[1][2][5][7][8][9] PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link]

-

M. D. P. I. (2023).[4][10] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved from [Link]

-

Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one from 2,6-difluoropyridine

Part 1: Executive Summary & Retrosynthetic Strategy

Strategic Overview

The synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one represents a critical workflow in the development of kinase inhibitors (e.g., PIM kinase modulators) and biaryl pharmacophores. This application note details the robust synthesis of this target.

Critical Note on Starting Materials: The request specifies the synthesis from2,6-difluoropyridine . From a strict retrosynthetic standpoint, 2,6-difluoropyridine is a precursor for bipyridyl systems (e.g., 2-(2,6-difluoropyridin-2-yl)...), not phenyl-pyridine systems. Converting a pyridine ring (2,6-difluoropyridine) into a benzene ring (2,6-difluorophenyl) is chemically inefficient and non-standard.

-

Assumption: This guide assumes the target structure (containing a 2,6-difluorophenyl ring) is correct.

-

Resolution: The protocol utilizes 2,6-difluorophenylboronic acid as the source of the difluorophenyl ring, coupled with a 4-methoxypyridine scaffold.

-

Alternative: If the user intended to synthesize the bipyridyl analog starting from 2,6-difluoropyridine, a route involving lithiation and Kröhnke annulation is briefly outlined in the "Variant Methodologies" section.

Retrosynthetic Analysis

The most reliable route to 2-aryl-4-pyridones involves the construction of the biaryl core followed by the revelation of the pyridone moiety. Direct coupling to a 4-pyridone is often hampered by tautomeric ambiguity (pyridone vs. hydroxypyridine). Therefore, we utilize a O-protected precursor strategy .

-

Disconnection: The C2–C1' bond between the pyridine and phenyl rings.

-

Key Transformation: Suzuki-Miyaura Cross-Coupling.

-

Precursors: 2-Chloro-4-methoxypyridine (Electrophile) and 2,6-Difluorophenylboronic acid (Nucleophile).

-

Final Step: O-Demethylation to reveal the pyridin-4(1H)-one.

Part 2: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(2,6-difluorophenyl)-4-methoxypyridine. Rationale: The 4-methoxy group acts as a "masked" ketone, preventing catalyst poisoning by the free pyridone oxygen and ensuring solubility in organic solvents.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) |

| 2-Chloro-4-methoxypyridine | Substrate | 1.0 | 143.57 |

| 2,6-Difluorophenylboronic acid | Coupling Partner | 1.2 | 157.91 |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 | 816.64 |

| K₂CO₃ (2.0 M aq.) | Base | 3.0 | 138.21 |

| 1,4-Dioxane | Solvent | - | - |

Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 2-chloro-4-methoxypyridine (1.0 equiv, 10 mmol, 1.44 g) and 2,6-difluorophenylboronic acid (1.2 equiv, 12 mmol, 1.90 g) to the flask.

-

Solvent Addition: Add 1,4-Dioxane (50 mL). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg) and the aqueous K₂CO₃ solution (15 mL).

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours.

-

Workup:

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–30% EtOAc in Hexanes.

-

Target Yield: 85–92%.

-

Appearance: Off-white solid.

-

Step 2: O-Demethylation

Objective: Conversion of 2-(2,6-difluorophenyl)-4-methoxypyridine to 2-(2,6-Difluorophenyl)pyridin-4(1H)-one. Rationale: The methyl ether is cleaved using Pyridine Hydrochloride (Py·HCl) at high temperature. This method is preferred over BBr₃ for pyridine derivatives to avoid forming stable N–B complexes that complicate workup.

Reagents & Stoichiometry

| Component | Role | Equiv. |

| Intermediate (from Step 1) | Substrate | 1.0 |

| Pyridine Hydrochloride | Reagent/Solvent | 10–15 |

Protocol

-

Setup: Use a thick-walled pressure tube or a round-bottom flask with a high-efficiency condenser.

-

Charging: Mix the methoxy intermediate (1.0 equiv) and Pyridine Hydrochloride (15 equiv) as a solid mixture.

-

Reaction: Heat the neat mixture to 160–180°C . The solids will melt into a homogenous melt. Stir for 2–4 hours.

-

Workup:

-

Cool the melt to ~80°C (do not let it solidify completely).

-

Quench by slowly adding water (20 mL/g substrate).

-

Adjust pH to ~7–8 using saturated NaHCO₃. The product often precipitates at neutral pH.

-

If precipitate forms: Filter, wash with water and Et₂O.

-

If no precipitate: Extract with CH₂Cl₂/MeOH (9:1), dry, and concentrate.

-

-

Purification: Recrystallization from Ethanol or MeOH/Water.

-

Target Yield: 75–85%.

-

Characterization: 1H NMR will show loss of the -OCH₃ singlet (~3.9 ppm) and appearance of the NH proton (broad, >11 ppm).

-

Part 3: Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward synthetic pathway, highlighting the critical intermediate.

Caption: Two-step synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one via Suzuki coupling and demethylation.

Part 4: Variant Methodology (Addressing the "From 2,6-Difluoropyridine" Constraint)

If the starting material 2,6-difluoropyridine is mandatory, the target molecule implies a bipyridyl structure (e.g., 2-(2,6-difluoropyridin-2-yl)pyridin-4(1H)-one) rather than a phenyl-pyridine.

Protocol for Utilizing 2,6-Difluoropyridine:

-

Lithiation: React 2,6-difluoropyridine with LDA (Lithium Diisopropylamide) in THF at -78°C.

-

Regioselectivity:[6] Lithiation occurs at the 3-position (ortho to F) or 2-position (if halogen exchange occurs, but usually 3).

-

Correction: To functionalize the 2-position, one typically uses 2,6-difluoropyridine in a nucleophilic aromatic substitution (SɴAr) or directs lithiation if a directing group is present.

-

-

Functionalization: Quench the lithiated species with a Weinreb amide to form a ketone (e.g., 2-acetyl-6-fluoropyridine ).

-

Kröhnke Synthesis: Condense the resulting acetyl-pyridine with ethyl formate and ammonia to build the second pyridone ring.

Note: This route is significantly more complex and yields the pyridine-pyridine analog, not the phenyl-pyridine target.

Part 5: References

-

Suzuki-Miyaura Coupling of Chloropyridines:

-

Source: Organic Chemistry Portal. "Suzuki Coupling."

-

URL:[Link]

-

-

Demethylation of Methoxypyridines:

-

Title: "Cleavage of Methyl Ethers with Pyridine Hydrochloride."

-

Source: Journal of Organic Chemistry (General Methodology).

-

URL:[Link] (Canonical citation for Py·HCl demethylation).

-

-

Synthesis of 2-Aryl-4-pyridones (PIM Kinase Inhibitors):

-

Title: "Discovery of PIM Kinase Inhibitors." (Contextual grounding for the scaffold).

-

Source: Journal of Medicinal Chemistry.

-

URL:[Link] (General Journal Link for verification of scaffold utility).

-

Disclaimer: All chemical protocols involve hazardous materials. Standard PPE and fume hood usage are mandatory.

Sources

- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 2. 2-(2,4-DIFLUOROPHENYL)PYRIDINE | 391604-55-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

multi-step synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one

Application Note: Scalable Synthesis of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one

Abstract

This application note details a robust, two-step protocol for the synthesis of 2-(2,6-difluorophenyl)pyridin-4(1H)-one, a privileged scaffold in medicinal chemistry often associated with kinase inhibition (e.g., PIM, p38 MAP kinase). The method overcomes the significant steric and electronic challenges posed by the ortho,ortho-difluoro substitution pattern. The pathway utilizes a Buchwald-type Suzuki–Miyaura cross-coupling optimized for sterically hindered substrates, followed by a high-temperature pyridinium hydrochloride demethylation. This route is designed for scalability, operational simplicity, and high purity without the need for chromatographic separation in the final step.

Introduction & Retrosynthetic Analysis

The target molecule features a 4-pyridone core substituted at the 2-position with a 2,6-difluorophenyl ring. Direct de novo cyclization (e.g., via diketoester condensation) often suffers from low yields due to the steric bulk of the 2,6-difluoro group interfering with planarization and cyclization.

Therefore, a modular approach using a Suzuki–Miyaura cross-coupling on a protected pyridine precursor is preferred. The 4-methoxy group serves as a robust "mask" for the pyridone carbonyl, preventing catalyst poisoning during the coupling step and allowing for facile purification.

Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy isolating the steric coupling challenge from the pyridone formation.

Experimental Protocols

Step 1: Suzuki Cross-Coupling

Objective: Synthesis of 2-(2,6-difluorophenyl)-4-methoxypyridine. Challenge: The 2,6-difluoro substitution creates steric hindrance and electronic repulsion, making the boronic acid prone to protodeboronation before transmetallation can occur. Solution: Use of SPhos , a bulky, electron-rich Buchwald ligand that accelerates oxidative addition and facilitates reductive elimination in hindered systems.

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| 2-Chloro-4-methoxypyridine | 1.0 | Electrophile |

| 2,6-Difluorophenylboronic acid | 1.5 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |

| SPhos | 0.04 (4 mol%) | Ligand |

| K₃PO₄ (Tribasic) | 3.0 | Base |

| 1,4-Dioxane / Water (4:1) | 10 V | Solvent System |

Procedure:

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in 1 mL of dioxane. Stir at room temperature for 10 minutes until the solution turns a clear orange/red (formation of active Pd(0) species).

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methoxypyridine, 2,6-difluorophenylboronic acid, and finely ground K₃PO₄.

-

Degassing: Add the remaining dioxane and water. Sparge the mixture with Nitrogen or Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

-

Initiation: Add the pre-formed catalyst solution via syringe.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC/TLC (Target R_f ~0.4 in 30% EtOAc/Hex).

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

-

Yield Expectation: 75–85%

-

Appearance: White to pale yellow solid.

-

Step 2: Demethylation to Pyridone

Objective: Conversion to 2-(2,6-difluorophenyl)pyridin-4(1H)-one. Method: Pyridinium Hydrochloride (Pyr[8]·HCl) Melt. This solvent-free method is superior to BBr₃ for this scaffold as it avoids aluminum/boron complexation with the pyridone oxygen.

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Intermediate (Step 1) | 1.0 | Substrate |

| Pyridinium Hydrochloride | 10.0 | Reagent/Solvent |

Procedure:

-

Setup: Place the methoxypyridine intermediate and solid Pyridinium Hydrochloride in a round-bottom flask fitted with a drying tube (to exclude moisture, though the reaction is tolerant).

-

Reaction: Submerge the flask in a pre-heated oil bath at 180°C . The solids will melt into a homogeneous liquid. Stir for 2–3 hours.

-

Quench: Cool the mixture to ~80°C (before it solidifies). Slowly add water (10 V) with vigorous stirring. The product typically precipitates as an off-white solid.

-

Isolation:

-

Adjust pH to ~7–8 using saturated NaHCO₃ or 1N NaOH. Note: Pyridones are amphoteric; extreme pH can solubilize them.

-

Filter the precipitate. Wash the cake copiously with water and cold diethyl ether (to remove pyridine traces).

-

-

Purification: Recrystallization from Ethanol/Water or Methanol.

-